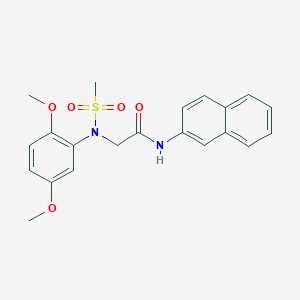
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide (DMNQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it useful for a wide range of experiments.
Wirkmechanismus
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a potent oxidant that acts by generating ROS in cells. This can lead to oxidative damage to cellular components such as proteins, lipids, and DNA. The exact mechanism of action of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is not fully understood, but it is thought to involve the activation of cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to modulate the expression of genes involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has several advantages for use in lab experiments, including its ability to induce oxidative stress and activate cellular signaling pathways. However, it also has several limitations, including its potential toxicity and the difficulty in controlling the level of oxidative stress induced.
Zukünftige Richtungen
Future research on N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide could focus on several areas, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the identification of new cellular targets and signaling pathways affected by the compound. Additionally, further studies could be conducted to better understand the limitations and potential risks associated with the use of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide in lab experiments.
In conclusion, N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, making it useful for a wide range of experiments. While it has several advantages, it also has limitations and potential risks that should be carefully considered in future research.
Synthesemethoden
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenylacetonitrile with methylsulfonyl chloride and 2-naphthylglycine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been used in a variety of scientific research applications, including studies of oxidative stress, mitochondrial function, and cellular signaling pathways. It has also been used to investigate the role of reactive oxygen species (ROS) in disease processes such as cancer and neurodegeneration.
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-27-18-10-11-20(28-2)19(13-18)23(29(3,25)26)14-21(24)22-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWRFCUWSDWHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)